molecular formula C9H12ClN3O B1444998 4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine CAS No. 1251325-84-4

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine

Cat. No. B1444998
M. Wt: 213.66 g/mol
InChI Key: KZBCUQOGRONLEV-UHFFFAOYSA-N
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Description

“4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine” is a chemical compound with the CAS Number: 22177-92-0. It has a molecular weight of 199.64 and its IUPAC name is 4-(6-chloro-4-pyrimidinyl)morpholine . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a mixture of 4-(6-chloropyrimidin-4-yl)morpholine, K3P04, and Pd(DTBPF)C12. Other chemicals such as 5-(1-methylcyclopropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1Hpyrazolo[3,4-c]pyridine are also added in Dioxane and Water .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives have been synthesized and evaluated for their potential in various biological activities. For instance, Xiao-Bao Chen and De-Qing Shi (2008) designed and synthesized a series of compounds through a multi-step sequence starting from chloropyrimidine derivatives. These compounds displayed moderate to weak fungicidal and insecticidal activities, highlighting their potential use in agricultural applications (Xiao-Bao Chen & De-Qing Shi, 2008). Similarly, Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which showed significant antitumor activities, illustrating their potential in cancer research (Chu De-qing, 2011).

Environmental Degradation

The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger demonstrates the environmental applications of pyrimidine derivatives. Seema B. Sharma and colleagues (2012) found that A. niger could degrade chlorimuron-ethyl, potentially offering a bioremediation approach to mitigate soil and water contamination (Seema B. Sharma, K. Banerjee, & P. Choudhury, 2012).

Antimicrobial and Antitumor Applications

Further research into pyrimidine derivatives has revealed their antimicrobial and antitumor potentials. For example, C. Mallikarjunaswamy and colleagues (2016) synthesized (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives, which exhibited promising antimicrobial activity against pathogenic bacteria and fungi (C. Mallikarjunaswamy, D. G. Bhadregowda, & L. Mallesha, 2016). This suggests their utility in developing new antimicrobial agents.

Anti-Tubercular Activity

B. Vavaiya et al. (2022) developed ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives with notable anti-tubercular activity. The compounds showed potent activity against mycobacterium tuberculosis, offering a foundation for new anti-tubercular drug development (B. Vavaiya, Shivani Patel, V. Pansuriya, V. Marvaniya, & P. Patel, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . More detailed safety information can be found in the MSDS .

Relevant Papers The compound is mentioned in various technical documents and peer-reviewed papers . Unfortunately, I couldn’t retrieve the specific details of these papers.

properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-5-14-3-2-13(7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBCUQOGRONLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloropyrimidin-4-yl)-3-methylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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